

Application Notes and Protocols for WU-07047 in In Vitro Assays

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Compound of Interest

Compound Name: WU-07047

Cat. No.: B15575438

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Introduction

WU-07047 is a synthetic small molecule that serves as a selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins.[1][2][3] It is a simplified analog of the natural product YM-254890, a potent and widely used Gαq/11 inhibitor.[1][2] While **WU-07047** is less potent than YM-254890, it effectively inhibits Gq-mediated signaling pathways by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.[1][4][5] These application notes provide standardized protocols for the utilization of **WU-07047** in common in vitro assays to probe Gq/11 signaling.

Mechanism of Action

G protein-coupled receptors (GPCRs) that couple to Gq/11 proteins, upon activation by an agonist, stimulate the exchange of GDP for GTP on the Gαq subunit. This activation causes the dissociation of Gαq-GTP from the Gβγ dimer, allowing Gαq-GTP to activate its downstream effector, phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the

release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular substrates to elicit a physiological response. **WU-07047** specifically inhibits the initial step of this cascade by preventing the release of GDP from the Gαq subunit.[4]

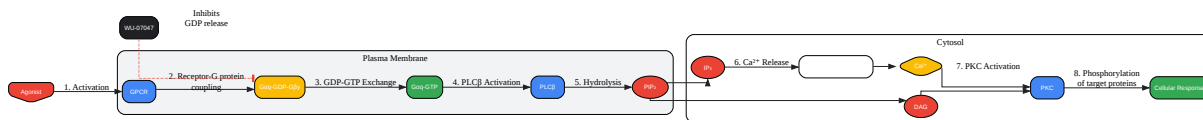
Data Presentation

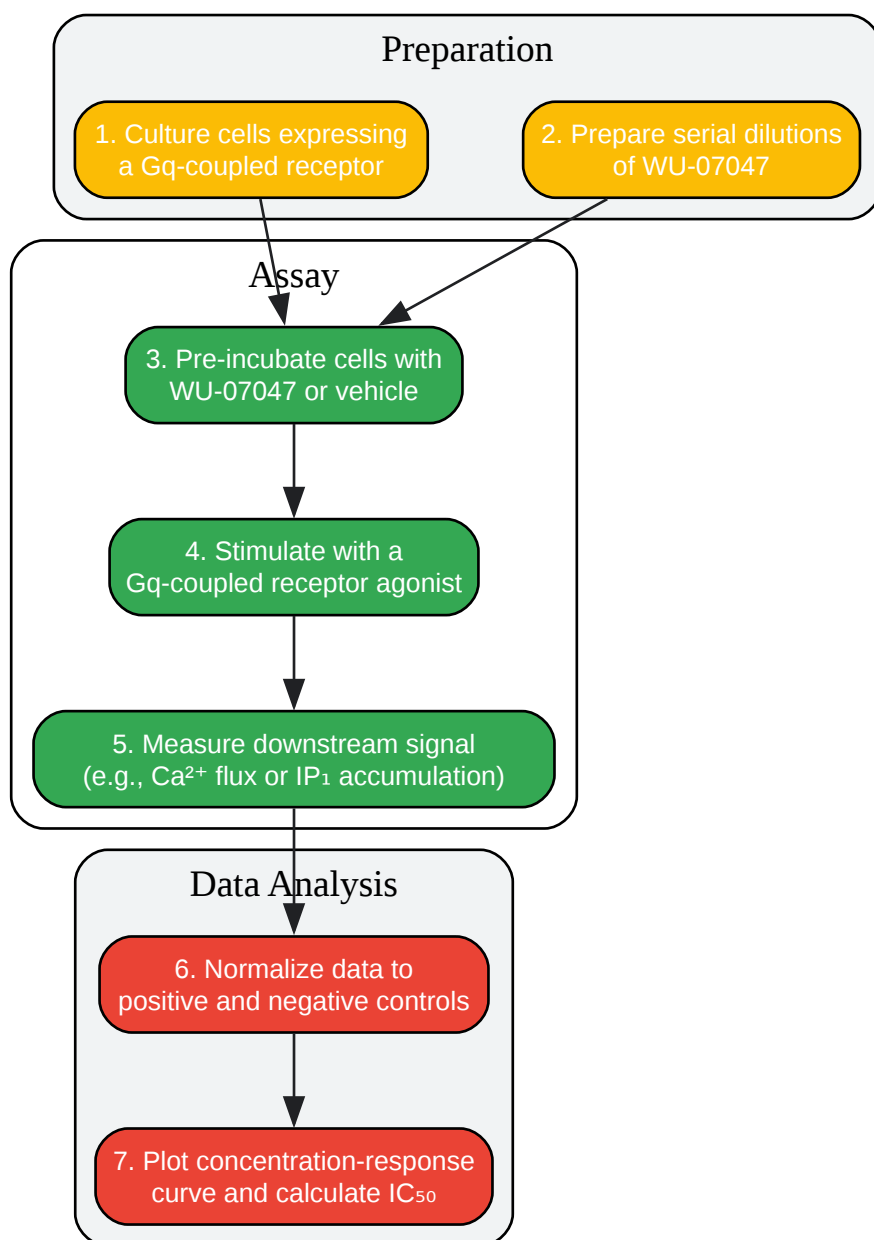
The inhibitory activity of Gαq/11 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various functional assays. Below is a summary of reported IC₅₀ values for the parent compound, YM-254890, which can serve as a benchmark for assessing the activity of **WU-07047**. Biochemical assays have confirmed that **WU-07047** inhibits Gq, although it is less potent than YM-254890.[1]

Compound	Assay Type	Cell Line/System	Agonist	IC50
YM-254890	Ca ²⁺ Mobilization	HCAE cells (expressing P2Y2 receptor)	ATP/UTP	50 nM
YM-254890	IP1 Production	CHO cells (expressing M1 receptor)	Carbachol	95 nM
YM-254890	Ca ²⁺ Mobilization	Platelets	ADP	2 μM
YM-254890	Ca ²⁺ Mobilization	HCAEC	UTP	3 nM[5]
WU-07047	Gq Inhibition	Biochemical Assay	-	Less potent than YM-254890[1]

Mandatory Visualizations

Gq Signaling Pathway and Point of Inhibition by **WU-07047**





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- [5. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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